![molecular formula C16H11ClN4S B2474506 4-Chlorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide CAS No. 309272-95-5](/img/structure/B2474506.png)
4-Chlorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide
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Description
Scientific Research Applications
Antimalarial Activity
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group, such as NSC343967, have been reported to have potent antimalarial activity .
Antidepressant Agents
The 1H-[1,2,4]triazino[5,6-b]indole group, which is present in NSC343967, is also associated with antidepressant properties .
Antileishmanial Activity
3,5-disubstituted-1,2,4-triazino[5,6-b]indoles, a category that includes NSC343967, have shown significant antileishmanial activity .
Antihypoxic and Anti-inflammatory Activities
The 1,2,4-triazino[5,6-b]indole derivatives, including NSC343967, have demonstrated antihypoxic and anti-inflammatory activities .
Antiviral and Cytotoxic Activity
Indolo[2,3-b]quinoxalines, a group that NSC343967 belongs to, are important DNA intercalating agents with antiviral and cytotoxic activity .
Iron Chelation in Cancer Therapy
A novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives, which includes NSC343967, has been synthesized for use as iron chelators in cancer therapy .
Anticancer Activity
Some 1,2,4-triazino[5,6-b]indole derivatives, including NSC343967, have shown potent anticancer activity .
Inhibitors Targeting CYP1A1 Activity
Novel fused 1,2,4-triazine derivatives, such as NSC343967, have been synthesized as potent inhibitors targeting CYP1A1 activity .
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S/c17-11-7-5-10(6-8-11)9-22-16-19-15-14(20-21-16)12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZKPFHSMJBQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide |
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